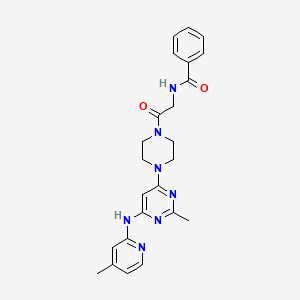
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential as anticancer agents due to their ability to modulate antitumor properties through various substitutions on the benzothiazole scaffold .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of substituted benzaldehydes with amino-thiophenols or their disulfides under specific conditions. For instance, the synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(4-substitutedbenzylidene)acetohydrazide derivatives involves a multi-step process starting with the reaction of secondary amines and 4-fluorobenzaldehyde, followed by reactions with ethyl chloroacetate, hydrazine hydrate, and finally, ethanol to yield the target compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic methods such as FT-IR, NMR, and ESI-MS, as well as single-crystal X-ray diffraction (XRD). These techniques allow for the determination of the optimized molecular structures, vibrational frequencies, and the stability of the species in solution . Additionally, crystallography can reveal the presence of discrete dimers and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of 2-amino-6-substituted-1,3-benzothiazoles with N,N-dimethylaminobenzaldehyde can yield novel imino derivatives . The reactivity of these compounds can be influenced by the planarity of the substituents and the presence of electron-donating or withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like dimethoxy groups can affect the solvation energy and the overall stability of the compound in solution . The lipophilicity of the compounds can also play a role in their biological activities, with more lipophilic derivatives often showing higher antibacterial activities .
科学的研究の応用
Therapeutic Potential and Patent Overview
The therapeutic potential of benzothiazoles, including N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide, has been extensively reviewed, highlighting their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and particularly antitumor activities. Benzothiazole derivatives are featured in various patents for their potential as chemotherapeutic agents, with specific emphasis on 2-arylbenzothiazoles for cancer treatment. The structural simplicity and synthetic accessibility of benzothiazoles facilitate the development of chemical libraries aimed at drug discovery (Kamal, Hussaini, & Malik, 2015).
Antimicrobial and Antiviral Applications
Research into benzothiazole moieties and their derivatives has revealed significant antimicrobial and antiviral potentials. These compounds, with varied mechanisms of action against microorganisms and viruses, are considered promising candidates in the discovery of new antimicrobial or antiviral agents. The focus on Schiff bases, azo dyes, and metal complexes of benzothiazole derivatives further exemplifies the versatility of these compounds in combating infectious diseases, including the challenge posed by multi-drug resistant pathogens and emerging pandemics (Elamin, Abd Elaziz, & Abdallah, 2020).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of benzothiazole derivatives, including their ability to interact with radicals such as ABTS•+, has been studied. This interaction, through specific reaction pathways, underscores the potential of these compounds in antioxidant applications. The formation of coupling adducts with radicals and subsequent oxidative degradation provides insight into the complex mechanisms through which benzothiazole derivatives can exert antioxidant effects, highlighting their potential in medicinal chemistry and therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological system and the chemical structure of the compound. Without more information, it’s difficult to speculate on the potential mechanism of action of this compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-8-11(2)16-14(9-10)25-18(19-16)21-20-17(22)15-12(23-3)6-5-7-13(15)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKBHZJEOGWLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)
![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)
![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)
![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)